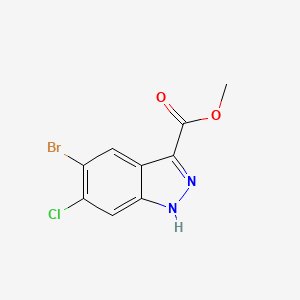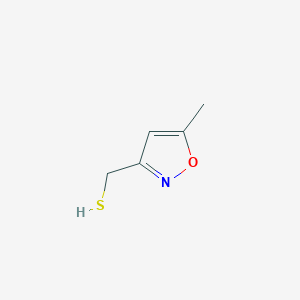
Benzyl phosphine
Overview
Description
Benzyl phosphine, also known as Benzyldiphenylphosphine, is a type of phosphine ligand . It has a linear formula of C6H5CH2P(C6H5)2 . It is often used as a catalyst for various reactions, including Suzuki cross-coupling and as an antiarthritic agent (inhibitor of cathepsin B) .
Synthesis Analysis
The synthesis of phosphines, including this compound, involves several methods. These include the reaction of organometallic compounds with halophosphines, the reaction of metal phosphides with alkyl halides, the reduction of other phosphorus compounds, and hydrophosphination . Recent research has focused on the catalytic synthesis of phosphines . A practical method for the synthesis of pentavalent phosphine compounds involves the reaction of benzyl alcohol derivatives with Ph2PI, which is generated in situ from Ph2PCl and NaI .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H5CH2P(C6H5)2 . This indicates that it consists of a benzyl group (C6H5CH2) attached to a phosphorus atom, which is further connected to two phenyl groups (C6H5). The molecular weight of this compound is 276.31 .
Chemical Reactions Analysis
This compound participates in various chemical reactions. For instance, it has been used in a phosphine-catalyzed intermolecular cyclopropanation reaction between benzyl bromides and activated alkenes . It also plays a role in the phosphine-catalyzed [3+2] cycloaddition reactions of allenoates and electron-deficient alkenes . Another reaction involves the substitution at the sulfur of phosphinic acid thioesters with benzyl Grignard reagents .
Scientific Research Applications
1. Catalysis in Organic Synthesis
Benzyl phosphine has notable applications in catalysis, particularly in organic synthesis. For example, it plays a crucial role in phosphine-catalyzed sequential annulation domino reactions. This process involves γ-benzyl-substituted allenoates to produce aza-bicyclo[3,3,0]octane derivatives with high yields and excellent diastereoselectivity (Li, Jia, Liang, & Huang, 2014). Another study highlights the use of this compound in the enantioselective synthesis of benzylic ethers, a process that is crucial for generating bioactive molecules and useful intermediates (Ziegler & Fu, 2016).
2. Synthesis of Benzophosphole Derivatives
This compound is instrumental in synthesizing benzo[b]phosphole derivatives. For instance, treating (o-alkynylphenyl)phosphine with BuLi leads to the production of various benzophospholes, which demonstrate high electron affinity (Tsuji et al., 2008). This method allows for the creation of compounds with unique electronic properties, relevant in materials science.
3. Development of Chiral Phosphines
This compound is also pivotal in creating new chiral phosphines, which are used as catalysts in various organic reactions. For example, the development of P-aryl-2-phosphabicyclo[3.3.0]octane family (PBO) from this compound derivatives has shown efficient catalytic activity in kinetic resolutions of aryl alkyl carbinols (Vedejs & Daugulis, 2003).
4. Binding and Interaction Studies
In the field of inorganic chemistry, this compound derivatives have been studied for their binding interactions. For instance, research on complexes like trans-Ir(CO)Cl(PPh2(G-1))2 shows reversible binding with C60, providing insights into the thermodynamics of these interactions (Catalano & Parodi, 1997). Such studies are crucial for understanding molecular interactions and designing novel materials.
5. Ligand Development for Metal-Catalyzed Reactions
This compound-based ligands are used in metal-catalyzed reactions. For example, in the Suzuki-Miyaura coupling, benzimidazolyl phosphine ligands, derived from this compound, have shown effectiveness in catalyzing reactions between aryl chlorides and potassium aryltrifluoroborates (Wong et al., 2012).
Future Directions
Transition metal phosphides, which include phosphines, are emerging as effective photocatalytic materials . They are being explored for use in providing sustainable energy and cleaning water pollution . Future research may focus on developing new synthetic strategies for metal phosphides and exploring their potential applications .
properties
IUPAC Name |
benzylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9P/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBJDYBQTYEVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328865 | |
| Record name | Benzyl phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14990-01-3 | |
| Record name | Benzyl phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B3047863.png)








![5-Benzyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B3047881.png)

![2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis-](/img/structure/B3047883.png)
